N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
CAS No.: 1206989-21-0
Cat. No.: VC4600705
Molecular Formula: C21H15BrN6OS
Molecular Weight: 479.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206989-21-0 |
|---|---|
| Molecular Formula | C21H15BrN6OS |
| Molecular Weight | 479.36 |
| IUPAC Name | N-(3-bromophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H15BrN6OS/c22-15-7-4-8-16(11-15)23-19(29)13-30-21-25-24-20-18-12-17(14-5-2-1-3-6-14)26-28(18)10-9-27(20)21/h1-12H,13H2,(H,23,29) |
| Standard InChI Key | CXWNEQGXYJJFNE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
Introduction
N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound belonging to the class of thioacetamides. It features a unique combination of a bromophenyl group and a pyrazolo-triazolo-pyrazine moiety, which contributes to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.
Synthesis of N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a]124triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
The synthesis of this compound typically involves multi-step reactions. The process may start with the formation of the pyrazolo-triazolo-pyrazine core, followed by the introduction of the bromophenyl and thioacetamide groups. The synthesis requires specific conditions and reagents, often involving the use of commercially available precursors and catalysts.
Synthesis Steps
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Formation of Pyrazolo-Triazolo-Pyrazine Core: This step involves the reaction of appropriate precursors to form the central heterocyclic structure.
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Introduction of Bromophenyl Group: The bromophenyl moiety is attached to the core structure through a suitable coupling reaction.
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Introduction of Thioacetamide Group: The thioacetamide group is introduced in the final step, typically through a nucleophilic substitution or addition reaction.
Potential Biological Activities
Research suggests that compounds with similar structures to N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)acetamide may interact with GABA receptors or adenosine receptors, indicating potential neuroprotective effects or modulation of neurotransmitter systems.
Potential Applications
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Neuroprotection: Due to its potential interaction with neurotransmitter systems, this compound may have applications in neuroprotection.
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Modulation of Neurotransmitter Systems: It could act as an antagonist or modulator at specific receptors, influencing neurological functions.
Comparison with Similar Compounds
Other compounds in the thioacetamide class, such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown anti-inflammatory potency and potential as 5-lipoxygenase inhibitors . These comparisons highlight the diverse biological activities within the thioacetamide class.
Comparison Table
Future Research Directions
Given its unique structure and potential therapeutic applications, N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl)thio)acetamide represents an interesting area for future research. Further studies could focus on optimizing its synthesis, exploring its biological activities in more detail, and assessing its efficacy in preclinical models.
Research Needs
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Optimization of Synthesis: Improving the efficiency and yield of the synthesis process.
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In-depth Biological Evaluation: Conducting comprehensive biological assays to fully elucidate its potential therapeutic applications.
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Preclinical Trials: Testing the compound in animal models to assess its safety and efficacy.
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